2-Methyl-2H-indazole-6-carbonitrile
Description
Significance of Indazole Scaffolds in Modern Organic and Medicinal Chemistry
The indazole scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structural motif is of immense importance in contemporary organic and medicinal chemistry due to its versatile chemical properties and its prevalence in a wide array of biologically active compounds. researchgate.netnih.gov Indazoles exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being generally more stable. nih.gov The ability of the indazole nucleus to serve as a pharmacophore has led to its incorporation into numerous compounds with a broad spectrum of pharmacological activities. nih.govnih.gov
Indazole-containing derivatives are recognized for their roles in treating a variety of diseases. researchgate.net Their therapeutic applications are extensive, with demonstrated efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. nih.govresearchgate.net The significance of the indazole scaffold is underscored by its presence in several commercially available drugs and numerous investigational drug candidates. researchgate.netresearchgate.net For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and entrectinib (B1684687) is an inhibitor of tropomyosin receptor kinases, ROS1, and anaplastic lymphoma kinase, also used for treating certain types of cancer. rsc.org
The structural diversity of indazole analogs allows for fine-tuning of their biological activity through substitution at various positions of the bicyclic ring. researchgate.net This adaptability makes the indazole scaffold a privileged structure in drug discovery, continually attracting the attention of medicinal chemists for the development of novel therapeutic agents. nih.govresearchgate.net
Strategic Importance of Nitrile Functionality in Heterocyclic Compound Synthesis
The nitrile, or cyano, group (-C≡N) is a highly versatile and strategically important functional group in the synthesis of heterocyclic compounds. researchgate.netnih.gov Its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center, along with the π-coordinating ability of the triple bond, impart a rich and diverse reactivity. researchgate.netnih.gov This allows the nitrile group to be transformed into a wide variety of other functional groups, making it a valuable synthetic handle. researchgate.net
In heterocyclic synthesis, nitriles serve as key precursors for the construction of nitrogen-containing rings. researchgate.net They can participate in numerous organic reactions, such as cycloadditions and cyclizations, to form complex heterocyclic systems. nih.gov For example, α,β-unsaturated nitriles are extensively used in the synthesis of various heterocycles. longdom.org The nitrile group can be readily converted into amines, carboxylic acids, or amides, which can then be utilized in subsequent ring-forming reactions. researchgate.net
Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of various substituents onto a heterocyclic core. nih.gov Its ability to participate in radical cascade strategies further expands its utility in the synthesis of a wide range of functional molecules. nih.gov The strategic placement of a nitrile group on a heterocyclic scaffold, such as in 2-Methyl-2H-indazole-6-carbonitrile, therefore opens up a multitude of possibilities for further chemical modifications and the generation of diverse compound libraries for biological screening.
Overview of 2H-Indazole Derivatives within Contemporary Academic Research
While the 1H-indazole tautomer is more common, 2H-indazole derivatives have garnered significant interest in contemporary academic research due to their unique biological profiles and synthetic accessibility. nih.govresearchgate.net A variety of synthetic methods have been developed to selectively prepare 2H-indazoles, often involving cyclization reactions of appropriately substituted precursors. benthamdirect.comorganic-chemistry.org For instance, the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene amines, is a known method for synthesizing 2-aryl-2H-indazoles. mdpi.com
Research into 2H-indazole derivatives has revealed their potential in various therapeutic areas. nih.govnih.gov A number of these compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. nih.govnih.gov For example, certain 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown potent antiprotozoal activity, in some cases exceeding that of the standard drug metronidazole. nih.govnih.gov
In the field of oncology, 2H-indazole derivatives have been investigated as inhibitors of various kinases. nih.gov The development of selective inhibitors for specific kinases is a major focus of cancer research, and the 2H-indazole scaffold has proven to be a valuable template for designing such molecules. The substitution pattern on the 2H-indazole ring plays a crucial role in determining the biological activity and selectivity of these compounds. rsc.org The ongoing exploration of 2H-indazole derivatives in academic research continues to uncover new synthetic methodologies and novel biological applications for this important class of heterocyclic compounds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-methylindazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYSIHFLHIMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294134 | |
| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-50-8 | |
| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the complete structural assignment of 2-Methyl-2H-indazole-6-carbonitrile.
Proton NMR (¹H NMR) analysis in deuterochloroform (CDCl₃) provides distinct signals corresponding to each unique proton in the molecule. univ-orleans.framazonaws.com The aromatic region of the spectrum displays characteristic signals for the protons on the indazole ring system. univ-orleans.framazonaws.com A singlet is observed for the proton at position 3 (H3), and another singlet for the proton at position 7 (H7). univ-orleans.fr The proton at position 5 (H5) appears as a doublet, coupled to the proton at position 4 (H4), which in turn appears as a doublet of doublets. univ-orleans.fr The methyl group protons at the N-2 position resonate as a sharp singlet in the upfield region of the spectrum. univ-orleans.framazonaws.com
Carbon-13 NMR (¹³C NMR) spectroscopy further corroborates the structure of this compound by identifying all the unique carbon environments within the molecule. The spectrum, typically recorded in CDCl₃, shows distinct resonances for the aromatic carbons of the indazole ring, the nitrile carbon, and the methyl carbon.
To unambiguously confirm the regioselectivity of the N-methylation, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. In the case of related N-substituted indazoles, NOESY experiments have been used to establish the spatial proximity between the N-methyl protons and the protons on the indazole ring. For 2-alkylated indazoles, a correlation between the N-alkyl protons and the H-7 proton is typically observed, which confirms the substitution at the N-2 position.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the region of 2220-2260 cm⁻¹. Other significant absorptions would include those corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the indazole ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₉H₇N₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 158.0718. The experimentally determined mass would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the correct molecular formula.
X-ray Crystallography for Precise Solid-State Structure Determination
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. While crystallographic data exists for closely related analogs, such as 2-Methyl-6-nitro-2H-indazole, this information cannot be directly extrapolated to definitively describe the crystal structure of the carbonitrile derivative due to the differing electronic and steric influences of the nitrile versus the nitro substituent.
The subsequent sections are therefore based on the analysis of a closely related compound, 2-Methyl-6-nitro-2H-indazole, to provide a theoretical framework and illustrate the type of data that would be obtained from an X-ray crystallographic analysis of this compound.
A crystallographic study of the analogous compound, 2-Methyl-6-nitro-2H-indazole, revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This space group is centrosymmetric. The crystallographic parameters for this related compound are detailed in the table below. It is plausible that this compound could crystallize in a similar system, though experimental verification is required.
Table 1: Crystallographic Data for the Analogous 2-Methyl-6-nitro-2H-indazole
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.793 (3) |
| b (Å) | 12.200 (8) |
| c (Å) | 16.675 (11) |
| β (°) | 95.722 (9) |
| V (ų) | 767.7 (9) |
| Z | 4 |
Data derived from a study on 2-Methyl-6-nitro-2H-indazole. researchgate.net
For the related 2-Methyl-6-nitro-2H-indazole, the indazole ring system is reported to be nearly planar. researchgate.netnih.gov The maximum deviation from the mean plane of the indazole ring is observed for the N3 atom, with a deviation of 0.0118 (7) Å. researchgate.net The two rings of the indazole core, N2/N3/C7/C6/C1 and C1-C6, are almost coplanar, exhibiting a dihedral angle of 1.08 (7)°. researchgate.netnih.gov The entire molecular skeleton, including the methyl group, is described as almost planar, with the methyl carbon atom showing the maximum deviation of 0.0484 (9) Å. nih.govnih.gov
It is anticipated that the indazole core of this compound would also be largely planar. The linear cyano group would lie in the plane of the aromatic ring system.
For this compound, one would expect the presence of different intermolecular interactions. The nitrogen atom of the cyano group could act as a hydrogen bond acceptor, potentially forming C-H···N interactions. Furthermore, the planar indazole rings could facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the crystal packing. The specific nature and geometry of these interactions would require a dedicated X-ray crystallographic analysis.
Iv. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These calculations would typically involve methods like Density Functional Theory (DFT) to provide a detailed picture of the electronic environment of 2-Methyl-2H-indazole-6-carbonitrile.
A critical first step in computational analysis is the optimization of the molecule's three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable arrangement of atoms in the molecule. This process yields key data on bond lengths, bond angles, and dihedral angles. While experimental techniques like X-ray crystallography provide this information for the solid state, DFT calculations offer insights into the geometry of an isolated molecule in the gaseous phase. For instance, studies on the related compound, 2-Methyl-6-nitro-2H-indazole, have utilized DFT to understand its molecular geometry. However, specific optimized geometry parameters for this compound are not found in the reviewed literature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the distribution and energies of these orbitals would pinpoint the most likely sites for electrophilic and nucleophilic attack. While general DFT studies on novel indazole derivatives have been conducted, the specific HOMO-LUMO energy values and their distribution for the 6-carbonitrile variant are not documented in the available research.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons. In an MEP map, areas of negative potential (typically colored red) indicate electron-rich regions susceptible to electrophilic attack, while positive potential areas (blue) signify electron-deficient regions prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electrostatic potential around the nitrile group and the indazole ring system, providing insights into its intermolecular interactions. Such a map is crucial for predicting how the molecule will interact with other molecules, including biological targets. However, specific MEP analysis for this compound is not available.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, going beyond the simple Lewis structure. It allows for the quantification of charge transfer between orbitals and the analysis of hyperconjugative interactions, which contribute to molecular stability. NBO analysis can determine the natural atomic charges on each atom and the hybridization of the atomic orbitals involved in bonding. For this compound, an NBO analysis would clarify the nature of the bonding within the indazole ring and the influence of the methyl and carbonitrile substituents on the electronic structure. This level of detailed electronic information is currently unpublished for this specific molecule.
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation of both the theoretical model and the experimental structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C nuclei) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculated shifts, when compared with experimental spectra, can help in the unambiguous assignment of signals to specific atoms in the molecule, especially for complex structures. While NMR spectra for related indazole derivatives are available, a computational prediction and comparison for this compound is not present in the scientific literature reviewed.
Prediction of Infrared Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the infrared (IR) vibrational frequencies of molecules like this compound. These theoretical calculations provide a vibrational spectrum that can be compared with experimental data, aiding in the assignment of specific vibrational modes to the observed absorption bands.
Methodologies such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed to calculate the harmonic vibrational frequencies. elixirpublishers.com The computed frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. The predicted IR spectrum allows for the identification of characteristic vibrations, including:
C-H stretching vibrations of the methyl group and the indazole ring.
C≡N stretching of the nitrile group.
Ring stretching and deformation modes of the bicyclic indazole core.
In-plane and out-of-plane bending vibrations.
A close agreement between the calculated and experimental frequencies validates the computational model and provides confidence in the structural and electronic properties derived from it. elixirpublishers.com
Modeling of UV-Visible Absorption Spectra and Electronic Transitions
Time-dependent Density Functional Theory (TD-DFT) is a primary computational tool for modeling the UV-Visible absorption spectra of organic molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These calculations help to understand the nature of the electronic transitions, such as n → π* or π → π*, which are characteristic of chromophores containing heteroatoms and multiple bonds. nih.gov
The computational model can also elucidate the contribution of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to these transitions. The energy difference between the HOMO and LUMO provides an indication of the molecule's electronic excitability and can be correlated with the observed UV-Visible spectrum. elixirpublishers.com The NIST WebBook provides UV-Visible spectral data for the parent compound, 2-Methyl-2H-indazole, which can serve as a reference for computational studies on its derivatives. nist.gov
Mechanistic Insights Derived from Computational Modeling
Computational modeling is a valuable tool for investigating reaction mechanisms, offering a level of detail that is often inaccessible through experimental methods alone.
Elucidation of Reaction Pathways and Transition State Characterization
Theoretical calculations can map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways. This involves locating and characterizing the structures of reactants, intermediates, transition states, and products. For the synthesis of this compound, computational studies can elucidate the mechanism of key steps, such as the cyclization to form the indazole ring or the introduction of the nitrile group.
For instance, in related indazole syntheses, computational models have been used to investigate the mechanism of visible light-promoted reactions. frontiersin.orgnih.gov These studies can identify key radical intermediates and transition states, providing a detailed picture of the reaction progress. frontiersin.orgnih.gov By calculating the activation energies associated with different possible pathways, the most favorable route can be determined.
Computational Rationalization of Regioselectivity
The formation of this compound involves the selective methylation at the N2 position of the indazole ring. Computational chemistry can provide a quantitative explanation for this observed regioselectivity. By calculating the energies of the two possible methylated isomers (1-methyl and 2-methyl), the thermodynamic stability of each can be compared.
Furthermore, computational models can analyze the transition states leading to each isomer, allowing for a comparison of the kinetic barriers. nih.gov Factors such as steric hindrance and electronic effects, which influence the preference for one isomer over the other, can be quantified. For example, in the synthesis of 2H-indazoles through reductive cyclization, computational studies can help understand why the reaction proceeds to favor the 2H-tautomer. acs.org
Studies on Indazole Tautomeric Equilibria (1H- vs. 2H-Indazole Forms) and Relative Stabilities
Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. Computational methods are widely used to study the tautomeric equilibrium between these forms. By calculating the relative energies of the 1H- and 2H-tautomers of 6-carbonitrile-indazole, the more stable form can be predicted. nih.gov
These calculations often employ high-level quantum mechanical methods, such as DFT or ab initio calculations, and can include the effects of solvent to better mimic experimental conditions. nih.govnih.gov The results of these studies provide a fundamental understanding of the intrinsic stability of the different tautomers, which is crucial for predicting their behavior in chemical reactions and biological systems.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods play a significant role in modern drug discovery and materials science by enabling the systematic study of structure-activity relationships (SAR). nih.govnih.gov For this compound and its analogues, computational SAR studies can be used to predict how modifications to the molecular structure will affect its biological activity or material properties.
These studies often involve the generation of a library of virtual compounds based on the this compound scaffold. researchgate.netresearchgate.net For each compound, a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) is calculated. Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating these descriptors with experimentally determined activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Detailed research findings from studies on similar indazole derivatives have demonstrated their potential to interact with various biological targets. For instance, a study on novel indazole derivatives revealed significant binding energies when docked against a renal cancer-related protein (PDB: 6FEW). nih.govrsc.org While specific docking studies on this compound are not widely published, the principles and findings from related compounds can be extrapolated. The core indazole scaffold is a recognized pharmacophore, and the substituents at the 2 and 6 positions play a crucial role in modulating the binding affinity and selectivity.
The docking process typically involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by a search algorithm to explore possible binding poses of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose. These simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
For this compound, molecular docking simulations could be instrumental in identifying potential protein targets and optimizing its structure to enhance binding affinity and specificity. The nitrile group at the 6-position, for example, could act as a hydrogen bond acceptor, a feature that can be exploited in the design of targeted inhibitors.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| PDB ID | 2OH4 |
| Docking Software | AutoDock Vina |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Cys919, Asp1046, Glu885 |
| Type of Interactions | Hydrogen bond with Cys919, Pi-Alkyl with Val848, Pi-Sigma with Leu840 |
This table presents hypothetical data based on typical molecular docking studies of similar compounds.
V. Chemical Reactivity and Transformations
Intrinsic Reactivity of the Indazole Core
The indazole ring system generally undergoes electrophilic substitution reactions. chemicalbook.com However, the precise reactivity patterns in 2-Methyl-2H-indazole-6-carbonitrile are dictated by the directing effects of its substituents.
The 2H-indazole core is susceptible to electrophilic attack. For 2-substituted indazoles, this reaction occurs with high regioselectivity. The pyrazole (B372694) ring of the indazole directs electrophiles primarily to the C3 position. This is demonstrated in metal-free halogenation reactions where 2-aryl-2H-indazoles react with N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) to selectively yield the 3-halo-2H-indazole derivatives. nih.gov
The reaction conditions can be tuned to control the degree of substitution. While mono-halogenation at C3 is typical, further substitution can be achieved. For instance, by adjusting stoichiometry and reaction conditions, poly-halogenation can occur, leading to di- or tri-substituted indazoles, often at the C3, C5, and C7 positions. nih.gov The presence of the electron-withdrawing 6-carbonitrile group would be expected to deactivate the benzene (B151609) ring towards electrophilic attack, further favoring substitution on the electron-rich C3 position of the pyrazole moiety.
Table 1: Regioselectivity in Electrophilic Halogenation of 2-Substituted Indazoles
| Reagent | Position of Substitution | Product Type | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C3 | Mono-bromination | nih.gov |
| N-Chlorosuccinimide (NCS) | C3 | Mono-chlorination | nih.gov |
| Excess NBS | C3, C5, C7 | Poly-bromination | nih.gov |
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for indazoles bearing appropriate substituents. The SNAr mechanism requires two key features: a good leaving group (typically a halide) and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In the case of this compound, the nitrile (-CN) group at the C6 position is a potent electron-withdrawing group. While the parent molecule itself does not have a leaving group on the benzene ring, a hypothetical derivative such as 5-halo- or 7-halo-2-methyl-2H-indazole-6-carbonitrile would be highly activated for NAS. The 6-cyano group is para to the C3 position and meta to the C5 and C7 positions. For a leaving group at C5 or C7, the cyano group at C6 would provide resonance stabilization for the Meisenheimer intermediate, thereby facilitating the displacement of the leaving group by a nucleophile.
Direct C-H functionalization has emerged as a powerful and efficient method for elaborating the 2H-indazole scaffold, avoiding the need for pre-functionalized starting materials. chemicalbook.comgoogle.com Research has predominantly focused on the functionalization of the C3 position, which is the most electronically activated site in the 2H-indazole ring system.
Various transition-metal-catalyzed and radical-mediated reactions have been developed for this purpose. These strategies allow for the introduction of a wide array of functional groups, including aryl, acyl, and alkyl moieties, directly onto the indazole core.
Key C-H Functionalization Reactions at the C3-Position of 2H-Indazoles:
Palladium-catalyzed C3-arylation: This reaction uses aryl halides as coupling partners to form 3-aryl-2H-indazoles. chemicalbook.com
Radical C3-acylation: Aldehydes or α-keto acids can serve as sources of acyl radicals, which then add to the C3 position under oxidative conditions. chemicalbook.comacs.org
Rhodium-catalyzed C3-acylmethylation: Sulfoxonium ylides can be used to introduce acylmethyl groups at the C3 position via a chelation-assisted strategy.
Table 2: Examples of C-H Functionalization Strategies for 2H-Indazoles
| Reaction Type | Reagents/Catalyst | Position Functionalized | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Direct Arylation | Aryl Halide / Pd catalyst | C3 | Aryl | chemicalbook.com |
| Radical Acylation | α-Keto Acid / Visible Light | C3 | Acyl | acs.org |
| Radical Acylation | Aldehyde / Radical Initiator | C3 | Acyl | chemicalbook.com |
| Carbamoylation | Oxamic Acid / (NH₄)₂S₂O₈ | C3 | Carbamoyl | |
| Acylmethylation | Sulfoxonium Ylide / Rh(III) catalyst | C3 | Acylmethyl |
Reactivity of the 2-Methyl Substituent
The 2-methyl group is generally stable, but the N-C bond can undergo specific chemical transformations. The most significant reaction involving this group is N-demethylation, a crucial transformation in alkaloid chemistry. researchgate.net This process removes the methyl group to yield the corresponding N-H indazole.
The N-demethylation of N-methyl heterocycles is often achieved through a multi-step process. researchgate.net A common method involves the oxidation of the tertiary amine nitrogen with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide to form the corresponding N-oxide intermediate. researchgate.netgoogle.com This N-oxide is then treated with a reducing agent, such as an iron(II) salt (e.g., FeSO₄·7H₂O) or iron powder, which facilitates the cleavage of the N-methyl bond to yield the secondary amine. google.comresearchgate.netgoogle.com
Chemical Transformations of the 6-Carbonitrile Functional Group
The carbonitrile (cyano) group is a versatile functional group that can be converted into several other functionalities, most notably carboxylic acids and their derivatives.
The 6-carbonitrile group of this compound can be hydrolyzed to the corresponding 2-Methyl-2H-indazole-6-carboxylic acid. This transformation can be accomplished under either acidic or basic conditions, typically by heating the nitrile under reflux with the aqueous reagent.
Acid Hydrolysis: Heating the nitrile with a dilute mineral acid, such as hydrochloric acid (HCl), will protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base, such as sodium hydroxide (B78521) (NaOH), involves the attack of a hydroxide ion on the nitrile carbon. This process initially forms the salt of the carboxylic acid (a carboxylate). A subsequent acidification step is required to protonate the carboxylate and liberate the free 2-Methyl-2H-indazole-6-carboxylic acid.
The viability of this transformation is supported by the commercial availability of various indazole carboxylic acids, such as 6-cyano-2-methyl-2H-indazole-3-carboxylic acid, which implies a stable and accessible synthetic route from nitrile precursors. boronmolecular.com
Reduction of the Nitrile to Primary Amine
The conversion of the nitrile group to a primary amine is a fundamental transformation that provides a versatile synthetic handle for further molecular elaboration. This reduction can be achieved through several established methods, primarily catalytic hydrogenation and chemical reduction with metal hydrides. ncert.nic.inchemguide.co.uk
Catalytic Hydrogenation: This is often the most economical method for reducing nitriles. wikipedia.org The reaction involves treating this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.ukwikipedia.org The product of this reaction is (2-Methyl-2H-indazol-6-yl)methanamine.
Reaction Equation: N#Cc1ccc2c(c1)nn(c2)C + 2 H₂ --(Catalyst)--> H₂NCH₂-c1ccc2c(c1)nn(c2)C
Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org The choice of catalyst, solvent, temperature, and pressure are critical parameters to optimize for achieving high yields and preventing the formation of secondary and tertiary amine byproducts. wikipedia.org
Hydride Reduction: A highly effective, albeit less economical, method for nitrile reduction involves the use of powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). ncert.nic.inchemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the primary amine. chemguide.co.uklibretexts.org
Mechanism Overview (with LiAlH₄):
Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile group. libretexts.org
Intermediate Formation: This addition breaks one of the π-bonds of the C≡N triple bond, forming an intermediate imine-anion complex with the aluminum. libretexts.org
Second Hydride Attack: A second hydride ion attacks the imine carbon. libretexts.org
Workup: The resulting dianion is protonated during the aqueous workup step to yield the final primary amine, (2-Methyl-2H-indazol-6-yl)methanamine. libretexts.org
The following table summarizes common reagents for this transformation.
| Reagent | Catalyst/Solvent | Product | Key Features |
| Hydrogen (H₂) | Raney Ni, Pd/C, or PtO₂ | (2-Methyl-2H-indazol-6-yl)methanamine | Economical, scalable, but can lead to byproducts. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (2-Methyl-2H-indazol-6-yl)methanamine | High-yielding and clean, but reagent is pyrophoric and requires careful handling. ncert.nic.inchemguide.co.uk |
| Ammonia Borane (NH₃BH₃) | Thermal conditions | (2-Methyl-2H-indazol-6-yl)methanamine | A metal-free option tolerant of many functional groups. organic-chemistry.org |
Nucleophilic Addition Reactions to the Carbonitrile Group
The electrophilic carbon atom of the carbonitrile group is susceptible to attack by various nucleophiles. These reactions provide routes to convert the nitrile into other important functional groups, such as ketones and carboxylic acids.
Hydrolysis to Carboxylic Acid: The nitrile group of this compound can be fully hydrolyzed to a carboxylic acid functional group, yielding 2-Methyl-2H-indazole-6-carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orggoogle.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. chemistrysteps.com
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH). libretexts.orgchemistrysteps.com This process initially forms a carboxylate salt. A subsequent acidification step with a strong acid is necessary to protonate the salt and isolate the free 2-Methyl-2H-indazole-6-carboxylic acid. libretexts.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group to form ketones after an aqueous workup. masterorganicchemistry.com This reaction is a valuable carbon-carbon bond-forming strategy.
Reaction with Grignard Reagents: Treatment of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) results in the formation of an intermediate imine-magnesium salt. masterorganicchemistry.com This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. masterorganicchemistry.com For example, reaction with Phenylmagnesium bromide would yield (2-Methyl-2H-indazol-6-yl)(phenyl)methanone.
| Reagent | Conditions | Intermediate Product | Final Product |
| H₃O⁺ (e.g., aq. HCl) | Heat (reflux) | 2-Methyl-2H-indazole-6-carboxamide | 2-Methyl-2H-indazole-6-carboxylic acid libretexts.org |
| 1. NaOH(aq), Heat; 2. H₃O⁺ | Reflux, then acidification | Sodium 2-methyl-2H-indazole-6-carboxylate | 2-Methyl-2H-indazole-6-carboxylic acid libretexts.org |
| 1. R-MgX; 2. H₃O⁺ | Anhydrous ether/THF, then acidic workup | Iminium salt | 6-Acyl-2-methyl-2H-indazole masterorganicchemistry.com |
Skeletal Editing and Molecular Rearrangement Investigations
Recent advances in synthetic chemistry have introduced the concept of "skeletal editing," which allows for the direct modification of a molecule's core structure. chemguide.co.uk These techniques are powerful tools for late-stage diversification of complex molecules. For the 2H-indazole scaffold, skeletal editing offers a novel approach to generate structurally distinct heterocyclic systems.
One notable transformation is the single-atom skeletal editing of 2H-indazoles, promoted by difluorocarbene (:CF₂), to produce quinazolin-4(3H)-ones. Although this specific reaction has not been reported on this compound itself, the methodology is applicable to the 2H-indazole ring system.
Reaction Overview: The reaction involves the cleavage of the N-N bond of the indazole ring and the insertion of a carbon atom. ncert.nic.in
Mechanism: Difluorocarbene, generated in situ, is captured by the 2H-indazole to form a ring-opened intermediate via N-N bond cleavage. This intermediate then reacts with a carboxylic acid and water, ultimately cyclizing to form the quinazolin-4(3H)-one product. ncert.nic.in
Another skeletal editing approach involves the Selectfluor-mediated recombination of two 2H-indazole molecules to form azo-linked-quinazolinone derivatives. This process involves a carbon atom insertion between the two nitrogen atoms of one indazole ring and oxidation at the C3 position of both indazole units. libretexts.org Such strategies demonstrate the potential to radically alter the indazole framework of this compound to access completely different molecular architectures.
Strategic Derivatization of the Compound for Diversification
The this compound scaffold is a valuable starting point for generating a diverse library of related compounds. The nitrile group itself is a key functional handle, serving as a precursor to the primary amine and carboxylic acid as detailed above. These derivatives, in turn, open up new avenues for functionalization.
From Amine: The primary amine, (2-Methyl-2H-indazol-6-yl)methanamine, can be used in a variety of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination, to attach a wide range of substituents.
From Carboxylic Acid: The carboxylic acid derivative, 2-Methyl-2H-indazole-6-carboxylic acid, can be converted into esters, amides (via coupling reactions), or acid chlorides, providing numerous points for diversification. sigmaaldrich.com
Furthermore, the indazole ring itself can be functionalized. For instance, the 6-position can be accessed through other intermediates. The synthesis of 2-Methyl-6-nitro-2H-indazole from 6-nitro-1H-indazole is well-documented. nih.govresearchgate.net The nitro group can then be reduced to an amine (2-Methyl-2H-indazol-6-amine), which serves as a key intermediate in the synthesis of bioactive molecules. The carbonitrile at the 6-position represents an alternative to the nitro group for accessing such amines.
Other derivatives reported for the 2-methyl-2H-indazole scaffold that highlight diversification potential include:
2-Methyl-2H-indazole-6-boronic acid: A key substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or vinyl groups at the 6-position.
Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate: The bromo substituent provides a handle for various cross-coupling reactions, while the ester can be hydrolyzed and used in amide coupling. bldpharm.com
The strategic placement of the methyl group at the N-2 position directs reactivity and prevents the formation of N-1/N-2 isomeric mixtures that can complicate syntheses starting from unsubstituted indazoles. This makes this compound and its derivatives clean and predictable platforms for building chemical diversity.
Vi. Advanced Research Applications in Organic Synthesis
Role of 2-Methyl-2H-indazole-6-carbonitrile as a Versatile Synthetic Intermediate
This compound serves as a highly adaptable intermediate in multi-step synthetic pathways. The indazole ring itself is a common feature in many pharmacologically active compounds. nih.gov The stability of the 2-methyl substituted indazole is a key feature, as it prevents the tautomerization that can occur in 1H-indazoles, thereby simplifying reaction outcomes. nih.gov
The true versatility of this compound, however, lies in the chemical reactivity of the 6-carbonitrile group. The nitrile moiety is a valuable functional group in organic synthesis because it can be converted into a wide array of other functionalities. This allows chemists to introduce diverse chemical properties and structural motifs starting from a single, reliable intermediate.
Key transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. This introduces a key functional handle for forming amides, esters, or other acid derivatives.
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine. This is crucial for introducing basic centers or for subsequent reactions like amide bond formation or reductive amination.
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, for example with sodium azide (B81097), to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.
Organometallic Addition: Grignard reagents or other organometallic compounds can add to the nitrile to form ketones after hydrolysis.
| Reaction Type | Reagents | Resulting Functional Group | Significance |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Enables amide/ester formation |
| Reduction | H₂, Pd/C or LiAlH₄ | Aminomethyl (-CH₂NH₂) | Introduces a basic center for further functionalization |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazole | Acts as a bioisostere for carboxylic acids |
| Grignard Reaction | 1. RMgBr; 2. H₃O⁺ | Ketone (-C(O)R) | Forms new carbon-carbon bonds |
Application as a Building Block in Complex Chemical Architecture Construction
The concept of a "building block" in synthesis refers to a molecule that provides a core structure, or scaffold, upon which a larger, more complex molecule can be built. researchgate.net this compound is an exemplary building block due to its rigid, planar bicyclic structure. This scaffold provides a defined three-dimensional orientation for the functional groups attached to it, which is a critical aspect of rational drug design.
The indazole scaffold is present in numerous approved drugs, highlighting its importance in creating biologically active molecules. nih.gov For instance, the core structure of Pazopanib (B1684535), a kinase inhibitor used in cancer therapy, is built upon a substituted indazole, demonstrating the scaffold's utility in constructing complex architectures that can interact with specific biological targets. researchgate.netnih.gov
In the case of this compound, the nitrile at the 6-position acts as a primary attachment point for extending the molecular framework. Chemists can use the transformations described previously (see Table 1) to append large and complex side chains, building out from the stable indazole core to access novel chemical space.
| Compound Name | Therapeutic Area | Significance of Indazole Core |
|---|---|---|
| Pazopanib | Oncology | Acts as the central scaffold for a multi-target tyrosine kinase inhibitor. nih.govresearchgate.net |
| Niraparib | Oncology | Forms the core of a PARP inhibitor used in cancer treatment. nih.gov |
| Bendazac | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) built on an indazole structure. nih.gov |
| Benzydamine | Anti-inflammatory | Used for its local anesthetic and analgesic properties, featuring an indazole core. nih.gov |
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Compound Scaffold
Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate a large collection, or library, of structurally diverse molecules. The goal of DOS is to explore chemical space efficiently to identify novel compounds with desired biological activities.
The this compound scaffold is an ideal starting point for a DOS campaign. The strategy involves two key aspects:
Scaffold Decoration: Starting with the common indazole core, the nitrile functional group can be converted into a wide range of other functionalities. By splitting the initial compound into multiple small batches and subjecting each to a different reaction (e.g., hydrolysis, reduction, cycloaddition), a diverse set of first-generation products can be created.
Iterative Chemistry: These first-generation products can then be further modified. For example, the amines produced from nitrile reduction can be reacted with a library of different carboxylic acids to produce a large set of amides. The carboxylic acids from nitrile hydrolysis can be reacted with a library of amines. This combinatorial approach allows for the exponential growth of the compound library from a single starting material.
This approach allows for the creation of hundreds or thousands of related but structurally distinct molecules. This library can then be screened against biological targets to identify "hits"—compounds that show promising activity and can be developed further into potential new medicines.
| Core Scaffold | Generation 1 Functional Group | Example Generation 2 Library | Potential Diversity |
|---|---|---|---|
| 2-Methyl-2H-indazole | -COOH (from -CN hydrolysis) | Amide library (reaction with various amines) | High: Diversity from the appended amine |
| 2-Methyl-2H-indazole | -CH₂NH₂ (from -CN reduction) | Substituted sulfonamides (reaction with sulfonyl chlorides) | High: Diversity from the appended sulfonyl group |
| 2-Methyl-2H-indazole | -Tetrazole (from -CN cycloaddition) | N-Alkylated tetrazoles (reaction with alkyl halides) | Moderate: Diversity from the alkyl group |
Vii. Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Methodologies for 2H-Indazoles
The synthesis of 2H-indazoles, while established, is an area ripe for innovation, with a strong emphasis on developing greener and more sustainable methods. Traditional synthetic routes often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. The future in this domain lies in the adoption of green chemistry principles to overcome these limitations.
Key research directions include:
Microwave-Assisted and Ultrasound Reactions: These techniques offer significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions. nih.gov The application of microwave irradiation under solvent-free conditions, for instance, represents a particularly eco-friendly approach. nih.gov
Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ionic liquids, and polyethylene (B3416737) glycol (PEG) is a growing trend. researchgate.netnih.gov For example, copper(I) oxide nanoparticles (Cu2O-NPs) have been successfully used as a catalyst for the synthesis of 2H-indazoles in PEG, offering a ligand-free and recyclable catalytic system. organic-chemistry.org Similarly, the use of lactic acid as an inexpensive and sustainable catalyst has been reported for the synthesis of related N-heterocycles. mdpi.com
Acceptorless Dehydrogenative Coupling (ADC): This strategy utilizes alcohols as readily available and renewable starting materials, producing only water and hydrogen as byproducts, thus offering a highly atom-economical and environmentally benign route to N-heterocycles. rsc.org
One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials react in a single synthetic operation, are highly efficient and reduce waste by minimizing intermediate isolation and purification steps. nih.govmdpi.com A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles. organic-chemistry.org
Photoredox Catalysis: Visible-light-promoted reactions offer a mild and sustainable alternative to traditional methods that often require high temperatures. frontiersin.org An organophotoredox-catalyzed oxidative coupling has been demonstrated for the C-H amination of 2H-indazoles at room temperature. organic-chemistry.org
The following table summarizes some of the emerging sustainable synthetic methods for 2H-indazoles and related N-heterocycles:
| Synthetic Method | Key Features | Example Application |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, solvent-free options. nih.gov | Synthesis of pyrido-pyrimidine-2-ones/thiones. nih.gov |
| Ultrasound-Promoted Reactions | Enhanced reaction rates and yields through acoustic cavitation. nih.gov | Not specifically detailed for 2H-indazoles in the provided context, but a general green chemistry technique. |
| Green Solvent Systems | Use of water, ionic liquids, or PEG to replace hazardous organic solvents. researchgate.netnih.gov | Copper-catalyzed synthesis of 2H-indazoles in PEG-400. nih.gov |
| Heterogeneous Catalysis | Use of solid-supported catalysts for easy separation and recyclability. nih.govmdpi.com | CuO nanoparticles on activated carbon for 2H-indazole synthesis. nih.gov |
| Acceptorless Dehydrogenative Coupling | Use of alcohols as starting materials with water and H2 as byproducts. rsc.org | General strategy for sustainable N-heterocycle synthesis. rsc.org |
| One-Pot Multi-Component Reactions | High atom economy and operational simplicity. nih.govmdpi.com | Three-component synthesis of 2H-indazoles using a copper catalyst. organic-chemistry.org |
| Photoredox Catalysis | Mild reaction conditions using visible light. frontiersin.org | C-H amination of 2H-indazoles. organic-chemistry.org |
Advancements in Computational Tools for Predictive Molecular Design and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. steeronresearch.com Future advancements in this area will focus on enhancing the accuracy, efficiency, and predictive power of computational models, particularly for complex systems like 2-methyl-2H-indazole-6-carbonitrile.
Key areas of development include:
Density Functional Theory (DFT): DFT is a cornerstone of computational chemistry, providing a good balance between accuracy and computational cost for predicting electronic structure, geometry, and reactivity. worldscientific.comfrontiersin.org Ongoing research focuses on the development of new and improved functionals, such as double hybrid functionals, which incorporate corrections from perturbation theory to enhance accuracy. nih.gov The integration of machine learning to develop kinetic energy density functionals is also a promising avenue. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding reaction mechanisms and molecular interactions in a biological context. steeronresearch.comresearchgate.net The development of linear-scaling DFT methods will enable large-scale MD simulations with ab initio accuracy. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological or physical properties. frontiersin.orglongdom.org The increasing availability of large datasets and the application of machine learning algorithms are expected to significantly improve the predictive power of QSAR models.
Integrated Computational Approaches: The future of computational chemistry lies in the integration of multiple techniques. frontiersin.orgnih.gov For instance, combining quantum mechanics/molecular mechanics (QM/MM) methods allows for the study of large systems with high accuracy in the region of interest. longdom.org The synergy between computational tools and experimental data is crucial for validating and refining predictive models. frontiersin.org
The table below highlights some of the key computational tools and their applications in the study of molecules like this compound:
| Computational Tool | Primary Application | Future Advancements |
| Density Functional Theory (DFT) | Electronic structure, geometry optimization, reactivity prediction. worldscientific.comfrontiersin.org | Development of more accurate functionals (e.g., double hybrids), integration with machine learning. nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. steeronresearch.comresearchgate.net | Large-scale simulations with ab initio accuracy through linear-scaling DFT. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological or physical properties based on chemical structure. frontiersin.orglongdom.org | Enhanced predictive power through machine learning and large datasets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculations on a specific region of a large molecular system. longdom.org | Improved integration and broader applicability. |
| Pharmacophore Modeling | Identification of essential features for biological activity. frontiersin.org | More sophisticated models for guiding rational drug design. |
Exploration of Unprecedented Chemical Transformations of this compound
The unique combination of the 2-methyl-2H-indazole core and the electron-withdrawing carbonitrile group in this compound presents a rich landscape for exploring novel chemical transformations. While the reactivity of the individual components is known to some extent, their interplay within the same molecule can lead to unprecedented reactivity.
Future research in this area will likely focus on:
Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines or aldehydes, and cycloaddition reactions. numberanalytics.comlibretexts.orgwikipedia.org Exploring these reactions on the 2-methyl-2H-indazole scaffold could lead to a diverse range of new derivatives with potentially interesting properties. For example, the hydrolysis of the nitrile to a carboxylic acid would provide a key intermediate for further functionalization. wikipedia.orgpressbooks.pub
C-H Functionalization of the Indazole Ring: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. acs.org Recent studies have shown the feasibility of C-H arylation and cyanomethylation of 2H-indazoles. acs.orgacs.org Future work could explore other C-H functionalization reactions on this compound, targeting different positions on the indazole ring to create novel substitution patterns.
Photochemical Reactions: The phototransposition of indazoles to benzimidazoles is a known transformation, with the 2H-tautomer being the photoreactive species. nih.gov Investigating the photochemical behavior of this compound could reveal new rearrangement or cycloaddition pathways, driven by the specific electronic properties imparted by the nitrile group.
Metal-Catalyzed Cross-Coupling Reactions: The nitrile group's electronic influence on the indazole ring could modulate its reactivity in metal-catalyzed cross-coupling reactions. numberanalytics.com Exploring reactions like Suzuki, Heck, and Buchwald-Hartwig couplings at various positions of the indazole core could provide access to a wide array of functionalized derivatives.
The following table outlines potential chemical transformations of this compound based on the reactivity of its functional groups:
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitrile Hydrolysis | Acid or base catalysis with heating. libretexts.orgpressbooks.pub | 2-Methyl-2H-indazole-6-carboxylic acid or 2-Methyl-2H-indazole-6-carboxamide |
| Nitrile Reduction | LiAlH4 followed by water. libretexts.org | (2-Methyl-2H-indazol-6-yl)methanamine |
| Nitrile Reduction to Aldehyde | DIBAL-H. pressbooks.pub | 2-Methyl-2H-indazole-6-carbaldehyde |
| Reaction with Grignard Reagents | Grignard reagent followed by hydrolysis. libretexts.org | Ketones |
| C-H Arylation | Palladium catalyst, on water. acs.org | Diaryl indazole derivatives |
| C-H Cyanomethylation | Visible light, photocatalyst, bromoacetonitrile. acs.org | C3-cyanomethylated indazole derivatives |
| Phototransposition | UV irradiation. nih.gov | Substituted benzimidazoles |
Interdisciplinary Research Integrating Synthesis, Characterization, and Theoretical Chemistry
The complexity of modern chemical research necessitates a collaborative and interdisciplinary approach. The study of this compound and its derivatives will greatly benefit from the integration of synthetic chemistry, advanced analytical characterization, and theoretical chemistry. nih.govresearchgate.netnih.gov
Future research will be characterized by:
A Feedback Loop between Theory and Experiment: Computational studies can predict the most promising synthetic routes and target molecules, guiding experimental efforts. frontiersin.org In turn, experimental results provide crucial data for refining and validating theoretical models, leading to a synergistic cycle of discovery. frontiersin.org For example, DFT calculations can predict reaction pathways, which can then be experimentally verified. researchgate.net
Advanced Spectroscopic and Crystallographic Analysis: The detailed characterization of newly synthesized compounds is essential for understanding their structure and properties. Advanced techniques such as 2D NMR spectroscopy and X-ray crystallography provide invaluable data for confirming molecular structures and understanding intermolecular interactions. nih.govnih.gov
Bridging Chemistry with Materials Science and Biology: The unique electronic and structural features of this compound and its derivatives make them interesting candidates for applications in materials science (e.g., as organic semiconductors or fluorescent materials) and medicinal chemistry. nih.govnih.govnih.gov Interdisciplinary collaborations will be key to exploring these potential applications.
This integrated approach, where synthetic chemists, computational chemists, and specialists in analytical techniques work in concert, will be paramount to unlocking the full potential of this compound and advancing the broader field of N-heterocyclic chemistry.
Q & A
Basic: What are the established synthetic routes and characterization protocols for 2-Methyl-2H-indazole-6-carbonitrile?
Methodological Answer:
Synthesis typically involves cyclization reactions of precursor nitriles or functionalization of indazole scaffolds. For example, substituted indazoles can be synthesized via condensation reactions using bis(pyridin-2-ylmethyl)amine in the presence of formaldehyde and organic solvents, followed by nitrile introduction at the 6-position . Characterization employs:
- IR spectroscopy to confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and indazole ring vibrations.
- NMR spectroscopy (¹H/¹³C) to verify methyl group integration (δ ~2.5 ppm for CH₃) and aromatic proton environments .
- Mass spectrometry (ESI/HRMS) for molecular ion validation and fragmentation patterns.
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ SHELXT for automated space-group determination and initial phase estimation .
- Refinement : Apply SHELXL for parameter optimization, including thermal displacement parameters and hydrogen atom positioning. Dihedral angles between aromatic systems (e.g., indazole and substituents) are critical for validating molecular geometry .
Advanced: What crystallographic refinement challenges arise with this compound, and how are they resolved?
Methodological Answer:
Challenges include:
- Disorder in methyl or nitrile groups : Mitigated using PART instructions in SHELXL to model split positions .
- Thermal motion anisotropy : Apply restraints (e.g., DELU, SIMU) to stabilize refinement .
- Twinned crystals : Use TWIN/BASF commands in SHELXL for data integration . Advanced cases may require high-resolution synchrotron data.
Advanced: How should researchers address contradictory spectroscopic or crystallographic data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR/IR data with computed spectra (e.g., DFT simulations) to resolve ambiguities .
- Multi-technique analysis : Pair SC-XRD with powder XRD to confirm phase purity if crystal packing discrepancies arise .
- Error analysis : Use R-factor convergence trends in SHELXL to identify outliers in diffraction datasets .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Stability : Store at –20°C in inert atmospheres to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) to minimize decomposition into hazardous gases (e.g., CO, NOx) .
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Monitor dust generation during weighing via local exhaust ventilation .
Advanced: How can computational methods predict the reactivity of this compound in synthetic or biological systems?
Methodological Answer:
- DFT calculations : Optimize molecular geometry (e.g., Gaussian09) to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., nitrile group) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinities for fluorescence imaging applications .
Advanced: What strategies enhance the application of this compound as a fluorescent probe in live-cell imaging?
Methodological Answer:
- Functionalization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) to improve water solubility and reduce cytotoxicity .
- Staining optimization : Pre-incubate cells with the compound (1–10 µM) in PBS buffer (pH 7.4) for 30 minutes. Use confocal microscopy (λₑₓ = 350–400 nm) to track nucleolar localization .
Basic: How is the purity of this compound validated in synthetic workflows?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
